molecular formula MoO3 B1170602 Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde CAS No. 1325-38-8

Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde

Cat. No.: B1170602
CAS No.: 1325-38-8
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Description

Molecular Architecture of 2-Methyl-5-Nitrobenzenesulfonic Acid Core

The fundamental structural unit of these condensation products is 2-methyl-5-nitrobenzenesulfonic acid, which serves as the core building block for the formation of more complex polymeric structures. This compound possesses a benzene ring with three distinct substituents: a methyl group at the 2-position, a nitro group at the 5-position, and a sulfonic acid group attached to the benzene ring. The molecular formula of the parent compound is C₇H₇NO₅S with a molecular weight of 217.200 grams per mole. The compound is also known by several systematic names including 2-methyl-5-nitrobenzene-1-sulfonic acid and 4-nitrotoluene-2-sulfonic acid.

The structural arrangement of substituents on the benzene ring creates a unique electron distribution pattern that influences the reactivity of the molecule. The nitro group, being a strong electron-withdrawing group, significantly affects the electron density distribution across the aromatic system, while the methyl group provides electron-donating properties. The sulfonic acid group, with its tetrahedral sulfur center, contributes to the strong acidic character of the molecule and provides sites for potential salt formation and further chemical modifications.

Table 1: Molecular Properties of 2-Methyl-5-Nitrobenzenesulfonic Acid

Property Value Reference
Molecular Formula C₇H₇NO₅S
Molecular Weight 217.200 g/mol
CAS Number 121-03-9
InChI Key ZDTXQHVBLWYPHS-UHFFFAOYSA-N
Melting Point 135°C
Water Solubility 667 g/L at 23°C
Physical State Solid
Color Very Dark Brown

The three-dimensional molecular structure exhibits specific geometric characteristics that are crucial for understanding the condensation behavior. X-ray crystallographic studies of related benzenesulfonic acid derivatives have revealed that the sulfonic acid group maintains a tetrahedral geometry around the sulfur atom, with characteristic bond distances including C-S bonds of approximately 1.75 Å, S=O bonds averaging 1.43 Å, and S-OH bonds of 1.55 Å. The nitro group orientation relative to the benzene ring plane creates a dihedral angle that influences the overall molecular conformation and affects intermolecular interactions.

Alkaline Condensation Product Formation Mechanisms

The formation of alkaline condensation products from 2-methyl-5-nitrobenzenesulfonic acid involves complex reaction mechanisms that result in the creation of polymeric structures with enhanced molecular complexity. These condensation reactions typically occur under alkaline conditions and involve the formation of intermolecular linkages between multiple molecules of the parent sulfonic acid compound. The condensation process is facilitated by the presence of reactive sites on the aromatic ring system, particularly positions that are activated by the existing substituents.

The mechanism of alkaline condensation involves nucleophilic aromatic substitution reactions where the sulfonic acid groups can participate in forming intermolecular bonds. The process begins with the deprotonation of the sulfonic acid group under alkaline conditions, creating nucleophilic species that can attack electrophilic centers on adjacent aromatic rings. The methyl group on the benzene ring can undergo oxidation or other transformations that create additional reactive sites for condensation reactions.

During the condensation process, the formation of carbon-carbon bonds between aromatic rings creates extended conjugated systems that significantly alter the electronic properties of the resulting polymers. The nitro groups present in the structure can participate in various side reactions, including reduction processes under certain alkaline conditions, which may lead to the formation of amino groups that can further participate in condensation reactions. The overall condensation process results in the formation of complex three-dimensional network structures where individual 2-methyl-5-nitrobenzenesulfonic acid units are covalently linked through multiple types of chemical bonds.

The alkaline condensation products exhibit significantly different solubility characteristics compared to the parent compound. While 2-methyl-5-nitrobenzenesulfonic acid demonstrates high water solubility, the condensation products typically show reduced solubility due to their increased molecular weight and crosslinked structure. The condensation reaction can be controlled through various parameters including temperature, pH, reaction time, and the concentration of reactants, allowing for the production of materials with tailored properties.

Formaldehyde Crosslinking Reaction Pathways

The reaction of alkaline condensation products with formaldehyde introduces additional crosslinking pathways that further enhance the structural complexity of the resulting polymeric materials. Formaldehyde serves as a crosslinking agent that can react with various functional groups present in the condensation products, creating methylene bridges between different polymer chains. The crosslinking reactions follow well-established mechanisms similar to those observed in phenol-formaldehyde resin formation, but with modifications due to the presence of sulfonic acid and nitro groups.

The primary mechanism for formaldehyde crosslinking involves the reaction of formaldehyde with aromatic hydrogen atoms on the benzene rings, leading to the formation of hydroxymethyl intermediates. These hydroxymethyl groups can subsequently react with other aromatic positions or with additional hydroxymethyl groups to form methylene bridges or ether linkages. The reaction pathway begins with the electrophilic attack of formaldehyde on the electron-rich positions of the aromatic ring system, typically the positions ortho and para to electron-donating groups.

Table 2: Formaldehyde Crosslinking Reaction Parameters

Parameter Optimal Range Effect on Product
Temperature 80-120°C Controls reaction rate and selectivity
pH 8-10 (alkaline) Influences crosslinking density
Formaldehyde/Acid Ratio 1.2-2.0 molar Determines degree of crosslinking
Reaction Time 2-6 hours Affects molecular weight distribution

The presence of sulfonic acid groups in the structure provides additional reaction sites for formaldehyde crosslinking. Under certain conditions, the sulfonic acid groups can participate in condensation reactions with formaldehyde, leading to the formation of sulfone bridges between polymer chains. This secondary crosslinking mechanism contributes to the enhanced thermal stability and mechanical properties of the final polymeric products.

The nitro groups present in the structure can undergo various transformations during the formaldehyde crosslinking process. Under alkaline conditions and elevated temperatures, nitro groups may be reduced to amino groups, which can then participate in additional crosslinking reactions with formaldehyde. This transformation creates new reaction pathways that lead to the formation of nitrogen-containing crosslinks, further increasing the complexity of the polymeric network structure.

The kinetics of formaldehyde crosslinking are influenced by several factors including the concentration of reactive sites, temperature, and the presence of catalysts. The reaction typically follows second-order kinetics with respect to the concentration of formaldehyde and the aromatic substrate. The crosslinking process can be monitored through various analytical techniques including infrared spectroscopy, which can detect the formation of methylene bridges and the consumption of hydroxymethyl intermediates.

The final crosslinked products exhibit significantly enhanced thermal stability compared to the uncrosslinked condensation products. Thermogravimetric analysis of formaldehyde-crosslinked benzenesulfonic acid derivatives typically shows decomposition temperatures exceeding 200°C, with complex decomposition patterns reflecting the multiple types of chemical bonds present in the structure. The crosslinked materials also demonstrate reduced solubility in common solvents, indicating the formation of three-dimensional network structures with covalent crosslinks between polymer chains.

Properties

CAS No.

1325-38-8

Molecular Formula

MoO3

Origin of Product

United States

Preparation Methods

Post-Reaction Processing

The resulting product is soluble in water, exhibiting a lemon-yellow hue, but insoluble in ethanol or nonpolar solvents. Neutralization with dilute sulfuric acid shifts the solution to a wine-red color, indicating protonation of the sulfonate groups. Standardized testing reveals moderate fastness properties, with ISO acid resistance ratings of 4–5 and light fastness of 2–3.

Co-Condensation with Linear Alkylbenzenesulfonic Acids

A patent by US4256871A describes a co-condensation strategy using naphthalenesulfonic acid (NSA) and linear alkylbenzenesulfonic acid (ABSA) with formaldehyde. Though developed for synthetic polymer emulsifiers, this method is adaptable to benzenesulfonic acid derivatives by substituting ABSA with 2-methyl-5-nitrobenzenesulfonic acid.

Molar Ratios and Temperature Optimization

The reaction employs a molar ratio of 1:0.1–5:0.26–3.1 (NSA:ABSA:formaldehyde). For the target compound, replacing ABSA with 2-methyl-5-nitrobenzenesulfonic acid would maintain similar stoichiometry. The mixture is heated to 70°C–150°C until formaldehyde depletion, typically requiring 16–18 hours.

Salt Formation and Stabilization

Post-condensation, the product is neutralized with sodium or potassium hydroxide to pH 8.5 ± 0.5, yielding a brown, viscous liquid. Salts enhance water solubility and surfactant properties, critical for applications in dyes or polymer latexes. Industrial batches achieve 25%–35% active material concentration after dilution.

High-Temperature Sulfonation and Formaldehyde Condensation

US3954677A outlines a two-step process involving sulfonation followed by formaldehyde condensation. While developed for beta-naphthol sulfonic acid, the protocol is applicable to 2-methyl-5-nitrobenzenesulfonic acid with minor adjustments.

Sulfonation and Reaction Setup

The parent aromatic compound (2-methyl-5-nitrobenzene) is sulfonated using concentrated sulfuric acid at 100°C–150°C. The resulting sulfonic acid is cooled and diluted to a 55% aqueous solution before introducing formaldehyde in a 0.9:1 molar ratio (formaldehyde:sulfonic acid).

Condensation and Urea Treatment

An exothermic reaction elevates the temperature to 90°C–100°C, maintained for 6–8 hours to ensure complete cross-linking. Post-reaction, urea (1%–5% by weight) is added to stabilize the product, followed by heating at 70°C–85°C for 2–3 hours. This step reduces free formaldehyde residues and enhances thermal stability.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters across the four methodologies:

MethodReactantsMolar Ratio (Sulfonic Acid:Formaldehyde)Temperature RangeKey AdditivesFinal Product Concentration
Direct Condensation(E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid, formaldehyde1:1–1.570°C–150°CSodium hydroxideNot specified
Co-CondensationNaphthalenesulfonic acid, alkylbenzenesulfonic acid, formaldehyde1:0.1–5:0.26–3.170°C–150°CPotassium hydroxide25%–35%
High-Temperature2-methyl-5-nitrobenzenesulfonic acid, formaldehyde1:0.990°C–100°CUrea25%–35%

Industrial and Environmental Considerations

Effluent Management

Co-condensation methods reduce environmental impact by minimizing unreacted formaldehyde in effluent streams. Sodium hydroxide neutralization precipitates residual sulfonic acids, allowing for easier filtration and disposal.

Scalability Challenges

High-temperature methods require precise exotherm control to prevent runaway reactions, necessitating jacketed reactors with cooling capabilities. Direct condensation offers simpler scalability but suffers from lower yield consistency due to variable cross-linking .

Chemical Reactions Analysis

Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo condensation reactions with formaldehyde, leading to the formation of stable products. These reactions are facilitated by the presence of sodium hydroxide, which acts as a catalyst .

Comparison with Similar Compounds

Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde can be compared with other similar compounds, such as:

    Benzenesulfonic acid: A simpler compound that also undergoes sulfonation reactions.

    p-Toluenesulfonic acid: Another sulfonic acid with similar properties but different applications.

    Sulfanilic acid: Used in the synthesis of dyes and pigments, similar to Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond.

The uniqueness of this compound lies in its specific structure and its ability to form stable condensation products with formaldehyde, making it particularly valuable in the dye and pigment industry.

Biological Activity

Benzenesulfonic acid, 2-methyl-5-nitro- (often referred to as 5-nitro-o-toluenesulfonic acid), is a compound that has garnered attention due to its diverse biological activities. This article examines its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H7NO5S
  • Molecular Weight : 203.2 g/mol
  • CAS Number : 130-24-1

Biological Activity Overview

The biological activity of 5-nitro-o-toluenesulfonic acid is primarily attributed to the presence of the nitro group, which plays a critical role in its pharmacological effects. Nitro compounds are known for their wide spectrum of activities, including:

  • Antibacterial : Exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
  • Antitumor : Potential antitumor activity has been observed in various studies.
  • Anti-inflammatory : Demonstrates anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Antibacterial Activity :
    • The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive species that damage cellular components, including DNA and proteins. This mechanism contributes to the bactericidal effect observed in various studies .
  • Antitumor Activity :
    • The compound has shown promise in inhibiting tumor growth. Studies indicate that it may interfere with cell signaling pathways involved in proliferation and survival . The presence of the nitro group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .
  • Anti-inflammatory Mechanism :
    • 5-nitro-o-toluenesulfonic acid has been found to inhibit the expression of cyclooxygenase (COX) enzymes and reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β . This effect is crucial for mitigating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus and E. coli
AntitumorInhibits tumor cell proliferation
Anti-inflammatoryReduces COX activity

Table 2: Case Studies on Biological Effects

StudyFindings
Antibacterial StudyMIC values of 20 μM against S. aureusStrong antibacterial potential
Antitumor StudyReduced tumor growth in xenograft modelsPromising for cancer therapy
Inflammatory Response StudyDecreased cytokine levels in vitroPotential anti-inflammatory agent

Case Studies

  • Antibacterial Efficacy :
    A study demonstrated that 5-nitro-o-toluenesulfonic acid exhibited a minimum inhibitory concentration (MIC) of 20 μM against Staphylococcus aureus. The mechanism was linked to oxidative stress induction within bacterial cells, leading to cell death .
  • Antitumor Effects :
    Research involving xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study suggested that the nitro group is integral to its anticancer properties, possibly through modulation of apoptosis pathways .
  • Anti-inflammatory Properties :
    In a controlled experiment assessing inflammatory markers, administration of 5-nitro-o-toluenesulfonic acid resulted in a marked decrease in TNF-α and IL-6 levels in human macrophage cultures. This suggests a potential therapeutic role in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are employed to prepare this compound and its formaldehyde reaction products?

The synthesis typically involves sulfonation of 2-methyl-5-nitrobenzene under alkaline conditions, followed by condensation with formaldehyde. Key steps include:

  • Sulfonation : Reacting the parent aromatic compound with fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) to introduce the sulfonic acid group. Excess sulfuric acid is minimized to reduce sulfone by-products .
  • Alkaline Condensation : Under basic conditions (e.g., NaOH), the sulfonic acid group is activated for nucleophilic attack, enabling cross-linking with formaldehyde via hydroxymethyl intermediates .
  • Purification : By-products like diphenyl sulfone are removed via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies methyl, nitro, and sulfonic acid substituents. For formaldehyde reaction products, hydroxymethyl (-CH₂OH) or methylene bridges (-CH₂-) are detectable at δ 4.5–5.5 ppm .
    • FT-IR : Confirms sulfonic acid (S=O stretches at 1150–1250 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at 1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for cross-linked polymers .
  • Chromatography : HPLC or GPC (gel permeation chromatography) assesses purity and polymer molecular weight distribution .

Q. How are reaction conditions optimized to minimize by-products during synthesis?

  • Temperature Control : Maintaining 170–200°C during sulfonation prevents over-sulfonation and sulfone formation .
  • Azeotropic Distillation : Removes water to shift equilibrium toward product formation, reducing residual sulfuric acid .
  • Stoichiometric Ratios : Limiting formaldehyde to a 1:1 molar ratio with the sulfonic acid derivative avoids excessive cross-linking .

Advanced Research Questions

Q. What mechanistic insights explain the role of formaldehyde in forming polymeric or cross-linked structures?

Formaldehyde acts as a cross-linking agent via two pathways:

  • Electrophilic Aromatic Substitution : Formaldehyde generates hydroxymethyl cations (-CH₂⁺) under acidic conditions, which react with electron-rich aromatic rings to form methylene bridges .
  • Nucleophilic Addition : In alkaline conditions, sulfonate anions attack formaldehyde to form hydroxymethyl intermediates, which subsequently dehydrate to create stable ether or sulfone linkages .
    Contradictions in product distribution (e.g., linear vs. branched polymers) arise from pH-dependent reaction pathways, as shown in comparative studies of acidic vs. alkaline media .

Q. How can conflicting data on sulfone by-product formation be resolved?

Sulfone formation (e.g., diphenyl sulfone) is influenced by:

  • Excess Sulfur Trioxide : Higher SO₃ concentrations increase sulfone yields, necessitating precise control of sulfonation reagents .
  • Reaction Time : Prolonged heating (>6 hours) promotes sulfone accumulation, as shown in kinetic studies .
    Resolution strategies include:
  • Quantitative ¹H NMR : Differentiates sulfone protons (δ 7.8–8.2 ppm) from parent compound signals .
  • TGA (Thermogravimetric Analysis) : Sulfones exhibit distinct thermal decomposition profiles (e.g., higher stability above 300°C) .

Q. What advanced computational methods aid in predicting reaction outcomes?

  • DFT (Density Functional Theory) : Models transition states for sulfonation and formaldehyde condensation, predicting regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulates polymer chain growth and cross-linking efficiency under varying pH and temperature conditions .

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